Methyl 2-(4-methoxyphenyl)-2-methylpropanoate
Overview
Description
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is a chemical compound with the CAS number 50415-73-1 . It is used in the preparation of renewable bis (cyanate) esters .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is represented by the formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” has a molecular weight of 194.23 . It is a liquid at room temperature . The density of this compound is 1.031 g/mL at 20 °C .Scientific Research Applications
1. Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- Summary of Application: This compound was synthesized for the first time using a new approach. It’s a derivative of furocoumarin, a class of heterocyclic compounds widely presented in various natural products .
- Methods of Application: The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .
- Results or Outcomes: The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
2. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Summary of Application: This compound was synthesized as part of research into heterocycles containing nitrogen, which are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .
- Methods of Application: The synthesis involved a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Results or Outcomes: The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
3. Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol
- Summary of Application: These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Methods of Application: The synthesis involved the reduction of Schiff bases .
- Results or Outcomes: The molecular structures of the compounds were established by spectroscopy .
4. Synthesis of 4-Methoxyphenethylamine
- Summary of Application: 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
- Methods of Application: The synthesis involved the alkylation of 4-Methoxyphenethylamine .
- Results or Outcomes: The compound was successfully synthesized and its structure was confirmed .
5. Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol
- Summary of Application: These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Methods of Application: The synthesis involved the reduction of Schiff bases .
- Results or Outcomes: The molecular structures of the compounds were established by spectroscopy .
6. Synthesis of 4-Methoxyphenethylamine
- Summary of Application: 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
- Methods of Application: The synthesis involved the alkylation of 4-Methoxyphenethylamine .
- Results or Outcomes: The compound was successfully synthesized and its structure was confirmed .
Safety And Hazards
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” is classified under GHS07 for safety. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
“Methyl 2-(4-methoxyphenyl)-2-methylpropanoate” and related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .
properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,11(13)15-4)9-5-7-10(14-3)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNAVDASMZBUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284505 | |
Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
CAS RN |
6274-50-6 | |
Record name | 6274-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(4-methoxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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